molecular formula C22H21ClF3N3O B5064093 1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine

1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5064093
M. Wt: 435.9 g/mol
InChI Key: UQLRJOLGRRYDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of phenylpiperazine, a class of compounds that have been used in scientific research and have also been sold as designer drugs . It is a substituted piperazine, which means it has additional functional groups attached to the piperazine ring . It is often used in combination with benzylpiperazine (BZP) and other analogues, and is sold as an alternative to the illicit drug MDMA (“Ecstasy”) .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the synthesis of ketamine, a related compound, involves five steps starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent . The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the compound . NMR spectroscopy can provide detailed information about the structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the presence of the piperazine ring may enable reactions such as cyclization and ring opening .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, TFMPP is an off-white, yellowish substance . The base form of TFMPP is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid .

Mechanism of Action

The mechanism of action of phenylpiperazine derivatives often involves interactions with various neurotransmitter systems. For instance, trifluoromethylphenylpiperazine (TFMPP), a related compound, has affinity for various serotonin receptors and functions as an agonist at these sites .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. For example, TFMPP, when used recreationally, has been associated with a range of side effects, including insomnia, anxiety, nausea and vomiting, headaches, and muscle aches .

properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClF3N3O/c1-15-20(27-21(30-15)18-7-2-3-8-19(18)23)14-28-9-11-29(12-10-28)17-6-4-5-16(13-17)22(24,25)26/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLRJOLGRRYDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine

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